molecular formula C12H14ClNO3 B2856307 (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid CAS No. 143805-98-5

(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid

Cat. No.: B2856307
CAS No.: 143805-98-5
M. Wt: 255.7
InChI Key: ATYBZNXCZXTMOA-JTQLQIEISA-N
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Description

(2S)-2-[(2-Chlorobenzoyl)amino]-3-methylbutanoic acid is a chiral compound of significant interest in medicinal chemistry, functioning as a valine derivative. Its structure, which incorporates a valine moiety linked to a 2-chlorobenzoyl group, suggests its primary application is in the design and synthesis of prodrugs and novel bioactive molecules. A key research application of such amino acid conjugates is to improve the pharmacokinetic properties of therapeutic agents. The amino acid component can facilitate absorption by leveraging active transport systems in the gastrointestinal tract, such as the peptide transporters PEPT1 and PEPT2, or the L-type amino acid transporter 1 (LAT1) at the blood-brain barrier . This strategy can significantly enhance the oral bioavailability or central nervous system delivery of parent drugs that otherwise have poor permeability . The 2-chlorobenzoyl group is a common pharmacophore in drug design, potentially contributing to the molecule's biological activity by interacting with specific enzymatic targets. As a valine derivative, this compound serves as a critical building block in organic synthesis. It is particularly valuable for producing more complex molecules, including potential protease inhibitors, enzyme substrates, or analogs of other active pharmaceutical ingredients. Researchers can utilize this compound to investigate structure-activity relationships or to introduce a valine-based chiral center into a molecular scaffold. This product is intended for research purposes in a controlled laboratory environment. It is strictly for laboratory research use only and is not classified as a drug, food, or cosmetic. It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer uses.

Properties

IUPAC Name

(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBZNXCZXTMOA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods and Reaction Optimization

Carbodiimide-Mediated Acylation of L-Valine Methyl Ester

The most widely reported method involves coupling 2-chlorobenzoic acid with L-valine methyl ester using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Procedure :

  • Reaction Setup : A solution of L-valine methyl ester (1 mmol), 2-chlorobenzoic acid (1 mmol), EDC (1.5 mmol), DMAP (0.1 mmol), and triethylamine (2 mmol) in DCM (10 mL) is stirred at room temperature for 12–18 hours.
  • Workup : The mixture is diluted with DCM (20 mL) and washed with saturated NH₄Cl (10 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated.
  • Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid methyl ester as a white solid.
  • Ester Hydrolysis : The methyl ester is hydrolyzed using 1M NaOH in THF/water (1:1) at 50°C for 4 hours. Acidification with HCl yields the free carboxylic acid.

Key Considerations :

  • Stereochemical Integrity : EDC/DMAP conditions minimize racemization due to mild activation of the carboxylic acid.
  • Yield Optimization : Excess EDC (1.5 eq) and DMAP (0.1 eq) improve coupling efficiency to >85%.

Alternative Acylation Strategies

Enzymatic Resolution

Patent literature describes lipase-catalyzed kinetic resolution of N-acylated amino acid esters to achieve enantiomeric excess >99%. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the undesired enantiomer, though this approach remains untested for the 2-chlorobenzoyl variant.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : ν = 3280 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.25 (m, 1H, CH(CH₃)₂), 4.65 (dd, J = 8.4, 4.8 Hz, 1H, α-CH), 7.38–7.52 (m, 3H, Ar–H), 7.80 (d, J = 7.6 Hz, 1H, Ar–H), 8.20 (s, 1H, NH).
  • [α]²⁵D : +24.5° (c = 1.0, MeOH), confirming the (2S) configuration.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 water/acetonitrile + 0.1% TFA) shows a single peak at tR = 6.2 minutes, indicating >98% purity.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) ee (%) Purification
EDC/DMAP EDC, DMAP, DCM 85–90 >99 Column chromatography
Mixed Anhydride Isobutyl chloroformate 75–80 95–98 Recrystallization
Enzymatic CAL-B lipase 60–70 >99 Extraction

Trade-offs :

  • EDC/DMAP : High yield and ee but requires chromatographic purification.
  • Enzymatic : Excellent ee but lower yield and longer reaction times.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis favors EDC over expensive peptide coupling agents like HATU. Recycling DCM via distillation reduces solvent costs.

Crystallization Optimization

Patent CN1940080B highlights isopropanol/water (3:1) as an effective solvent system for recrystallizing N-acyl amino acids, achieving >99.5% purity with minimal yield loss.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at modulating enzyme activity or receptor binding.

Case Study : Research has demonstrated that compounds similar to (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that such compounds can act as inhibitors of creatine transport, which is critical for energy metabolism in muscle tissues. This property suggests potential therapeutic applications in conditions like muscular dystrophy and heart failure.

Biological Research

Enzyme Interaction Studies : The compound's amide functionality allows it to participate in enzyme-substrate interactions. It has been utilized in proteomics research to study protein-ligand binding, enhancing our understanding of cellular mechanisms.

Biological Activity : The inhibition of creatine transport by this compound leads to significant alterations in energy metabolism pathways. Furthermore, related compounds have shown antinociceptive properties, indicating potential applications in pain management.

Materials Science

Polymer Development : The unique structure of this compound makes it suitable for developing new materials with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced mechanical or thermal stability.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting various biological processes.

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Derivatives

Compounds with halogenated benzoyl groups, such as N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (, Line 26), share the same peptide-like backbone but differ in halogen position (4-fluoro vs. 2-chloro). These differences may alter target selectivity or metabolic stability .

Carboxamide Derivatives

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid (2CA3MBA) () replaces the 2-chlorobenzoyl group with a cyclohexylcarbamoyl-benzoyl moiety. The cyclohexyl group introduces significant hydrophobicity and conformational rigidity, which could enhance membrane permeability but reduce solubility. In vitro studies suggest carboxamide derivatives exhibit distinct interaction profiles with amino acid transporters compared to chlorinated analogs .

Sulfonamido and Ester Derivatives

  • However, the bulky 4-methylbenzenesulfonyl group may reduce bioavailability due to steric effects .
  • (2S)-2-Acetoxy-3-methylbutanoic acid (): The acetoxy ester increases lipophilicity, making it a prodrug candidate. Hydrolysis in vivo releases the active carboxylic acid, offering controlled release kinetics compared to the parent compound .

Stereochemical and Backbone Modifications

  • This compound’s crystal structure reveals intramolecular hydrogen bonding, which stabilizes its geometry compared to the more flexible 2-chlorobenzoyl analog .
  • Methyl 2-benzoylamino-3-oxobutanoate (): The oxo group at position 3 introduces a ketone, increasing electrophilicity and susceptibility to nucleophilic attack, which may limit stability under physiological conditions .

Structural and Functional Data Table

Compound Name Substituent/Modification Molecular Formula Key Feature Reference
(2S)-2-[(2-Chlorobenzoyl)amino]-3-methylbutanoic acid 2-Chlorobenzoylamino C₁₂H₁₃ClNO₃ Chiral (2S), lipophilic aromatic, polar carboxylic acid
N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 4-Fluorobenzoyl, peptide ester C₂₆H₂₄FN₂O₅ Enhanced polarity, tyrosine/phenylalanine backbone
2CA3MBA Cyclohexylcarbamoyl-benzoyl C₁₉H₂₅N₂O₄ Rigid hydrophobic carboxamide, improved membrane permeability
(2S)-2-Acetoxy-3-methylbutanoic acid Acetoxy ester C₇H₁₂O₄ Prodrug design, ester hydrolysis releases active metabolite
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-Methylbenzenesulfonamido C₁₂H₁₇NO₄S Strong hydrogen-bond acceptor, steric hindrance

Key Research Findings

  • Halogen Effects: Chlorine’s steric bulk in this compound enhances binding to hydrophobic enzyme pockets compared to fluorine’s polar contributions in 4-fluoro analogs .
  • Backbone Flexibility : Carboxamide derivatives (e.g., 2CA3MBA) exhibit rigid conformations that may limit target adaptability but improve metabolic stability .
  • Prodrug Potential: Ester derivatives like (2S)-2-acetoxy-3-methylbutanoic acid demonstrate tunable release kinetics, highlighting their utility in drug delivery systems .

Biological Activity

(2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid, a compound with significant potential in biological research and pharmacology, has garnered attention for its unique structural properties and biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chiral Center : The presence of a chiral center at the second carbon atom.
  • Functional Groups : It contains an amine group and a chlorobenzoyl moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorobenzoyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This mechanism suggests potential applications in drug development aimed at modulating enzyme functions involved in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
  • Protein Modification : The compound has been shown to modify protein structures, potentially altering their function and activity.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further investigation is required to establish efficacy.

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of a target enzyme involved in metabolic pathways. The results indicated a dose-dependent relationship, with significant inhibition observed at concentrations as low as 10 µM. The study concluded that the compound could be a lead candidate for developing enzyme inhibitors for therapeutic use.

Concentration (µM)Enzyme Activity (%)
0100
190
1050
10020

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound exhibits moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent.

Pharmacological Applications

Given its biological activities, this compound is being explored for various pharmacological applications:

  • Anti-inflammatory Agents : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Cancer Therapeutics : By targeting specific enzymes related to cancer metabolism, the compound may serve as a basis for developing novel anticancer drugs.

Chemical Reactions Analysis

Carboxylic Acid Group

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.
    Example:

    Compound+CH₃OHH+Methyl ester+H₂O\text{Compound} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H₂O}
  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.

2-Chlorobenzoyl Amide

  • Hydrolysis : Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the amide bond cleaves to yield 2-chlorobenzoic acid and valine derivatives.

    Compound+H₂OH+/OH2-Chlorobenzoic acid+L-valine\text{Compound} + \text{H₂O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{2-Chlorobenzoic acid} + \text{L-valine}
  • Electrophilic Substitution : The ortho-chloro group directs further substitution (e.g., nitration, sulfonation) at the meta position of the benzene ring, though steric hindrance may limit reactivity .

Amino Acid Backbone

  • Peptide Coupling : The free carboxylic acid can participate in peptide bond formation with amines using coupling agents like EDC/HOBt .

Stability and Degradation

  • Thermal Stability : Decomposes above 315°C (predicted boiling point) .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic environments.

  • Photodegradation : The aromatic chloro group may lead to photolytic dechlorination under UV light, though this is not explicitly documented for this compound .

Comparative Reactivity Table

Reaction TypeConditionsProductNotes
Esterification H₂SO₄, ROHAlkyl esterCommon for carboxylic acids
Amide Hydrolysis 6M HCl, reflux2-Chlorobenzoic acid + ValineIrreversible under strong acid
Nitration HNO₃/H₂SO₄Nitro-substituted derivativeLimited by steric effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[(2-chlorobenzoyl)amino]-3-methylbutanoic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves amide coupling between 2-chlorobenzoic acid derivatives and a chiral 3-methylbutanoic acid backbone. Protection-deprotection strategies (e.g., using tert-butoxycarbonyl or benzyloxycarbonyl groups) are critical to preserve stereochemistry . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and chiral column chromatography to confirm enantiomeric excess. Structural confirmation employs 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical integrity of the (2S)-configured amino acid moiety maintained during synthesis?

  • Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective enzymatic catalysis are used to ensure retention of the (2S) configuration. Circular dichroism (CD) spectroscopy and X-ray crystallography (if crystalline derivatives are obtainable) are standard for verifying stereochemistry .

Q. What in vitro assays are suitable for initial screening of bioactivity (e.g., anti-inflammatory effects)?

  • Methodology : Cell-based assays such as LPS-induced TNF-α suppression in macrophages (IC50_{50} determination) or COX-2 inhibition assays are common. Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures observed effects are not artifactual .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and inflammatory targets like COX-2 or NF-κB?

  • Methodology : Dock the compound into crystal structures (PDB IDs: 5KIR for COX-2, 1NFI for NF-κB) using software like AutoDock Vina. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Arg-120 in COX-2). Validate predictions via site-directed mutagenesis or SPR binding assays .

Q. How do structural modifications (e.g., halogen substitution on the benzoyl group) affect potency and selectivity?

  • Methodology : Synthesize analogs with 2-fluoro, 2-bromo, or 2-methoxy substituents and compare IC50_{50} values in target assays. QSAR modeling identifies electronic (Hammett σ) or steric (Taft Es_s) parameters correlating with activity. For example, 2-chloro derivatives often exhibit enhanced lipophilicity (logP ~2.8) and membrane permeability .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., divergent IC50_{50} values across studies)?

  • Methodology : Cross-validate assays under standardized conditions (e.g., ATP levels for kinase inhibition). Use orthogonal techniques: SPR for binding affinity, isothermal titration calorimetry (ITC) for thermodynamic profiling. Meta-analyses of structural analogs (e.g., 4-chlorobenzoyl variants) can contextualize discrepancies .

Comparative and Mechanistic Studies

Q. How does this compound compare to its (2R)-enantiomer in target engagement?

  • Methodology : Enantioselective synthesis followed by competitive binding assays (e.g., fluorescence polarization). The (2S) enantiomer typically shows 10-100x higher affinity due to optimal spatial alignment with hydrophobic pockets in targets like PPAR-γ .

Q. What metabolomic approaches identify off-target effects or metabolic pathways influenced by this compound?

  • Methodology : Untargeted LC-MS/MS metabolomics in treated cell lines (e.g., HepG2). Pathway enrichment analysis (via KEGG or MetaboAnalyst) highlights perturbed pathways (e.g., arachidonic acid metabolism). Stable isotope-resolved tracing (e.g., 13C^{13}C-glucose) tracks carbon flux .

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